1-(1H-indol-5-yl)-N,N-dimethylmethanamine, also known as a derivative of indole, is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including effects on the central nervous system and potential applications in treating various diseases.
The compound can be synthesized from readily available indole derivatives through various chemical reactions. The synthesis methods often involve the introduction of a dimethylaminomethyl group at the nitrogen position of the indole structure.
1-(1H-indol-5-yl)-N,N-dimethylmethanamine falls under the category of organic compounds, specifically classified as an amine and an indole derivative. Its structure allows it to participate in various chemical reactions typical of both amines and aromatic compounds.
The synthesis of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine typically involves a multi-step process. Key methods include:
The reaction conditions are critical for optimizing yields and purity. Typically, reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature to enhance nucleophilicity and minimize side reactions. The use of bases such as sodium hydride or potassium carbonate helps deprotonate the amine, allowing for more efficient nucleophilic attack on the electrophilic carbon.
The molecular structure of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine consists of an indole ring system substituted at the 5-position with a dimethylaminomethyl group. The structural formula can be represented as follows:
This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.
1-(1H-indol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric and electronic factors inherent in its structure. The presence of the electron-donating dimethylamino group enhances electrophilicity at certain positions on the indole ring, facilitating further chemical transformations.
The mechanism by which 1-(1H-indol-5-yl)-N,N-dimethylmethanamine exerts its biological effects is not fully elucidated but likely involves modulation of neurotransmitter systems. Similar compounds have been shown to interact with serotonin receptors, potentially influencing mood and cognitive functions.
Research indicates that indole derivatives may exhibit neuroprotective properties and could act as calcium channel blockers, which are crucial in regulating neuronal excitability and neurotransmitter release.
1-(1H-indol-5-yl)-N,N-dimethylmethanamine has potential applications in:
1-(1H-Indol-5-yl)-N,N-dimethylmethanamine (also known as 5-methoxygramine or 5-Methoxy-N,N-dimethyltryptamine) is a synthetic indole derivative structurally characterized by a dimethylaminomethyl group at the C3 position of the indole ring and a methoxy substituent at C5. Its structural similarity to endogenous serotonin (5-hydroxytryptamine, 5-HT) underpins its significant activity within neurotransmitter systems. The compound acts as a serotonin receptor modulator, exhibiting preferential affinity for 5-HT₁A and 5-HT₂A receptor subtypes. Binding assays reveal a Kᵢ value of 120 ± 15 nM for 5-HT₂A receptors, indicating moderate-to-high affinity, while its interaction with 5-HT₁A receptors shows slightly lower affinity (Kᵢ = 280 ± 25 nM) [8]. Functional studies demonstrate partial agonist activity at 5-HT₂A receptors, triggering phosphatidylinositol hydrolysis at approximately 60% efficacy relative to serotonin [3] [8].
The dimethylaminomethyl side chain is critical for receptor engagement, facilitating hydrogen bonding and ionic interactions within the orthosteric binding pocket. Comparative analyses indicate that removal of the 5-methoxy group reduces affinity by ~3-fold, underscoring its role in stabilizing receptor-ligand complexes through hydrophobic interactions [8]. Unlike endogenous serotonin, this derivative shows negligible activity at dopaminergic D₂ receptors (Kᵢ > 10,000 nM), highlighting its selectivity within the monoaminergic system [3].
Table 1: Neurotransmitter Receptor Binding Profile
Receptor Subtype | Kᵢ (nM) | Functional Activity | Assay System |
---|---|---|---|
5-HT₂A | 120 ± 15 | Partial Agonist | HEK293 cells |
5-HT₁A | 280 ± 25 | Agonist | Rat cortex |
5-HT₂C | 450 ± 40 | Antagonist | CHO-K1 cells |
D₂ | >10,000 | Inactive | Rat striatum |
This indole derivative exhibits selective bacteriostatic activity against Gram-positive pathogens, with minimal inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Notably, it demonstrates potent efficacy against Staphylococcus aureus (MIC = 8 µg/mL), including methicillin-resistant strains (MRSA, MIC = 16 µg/mL). Activity against Enterococcus faecalis is moderate (MIC = 32 µg/mL). The mechanism involves disruption of membrane integrity, as evidenced by propidium iodide uptake assays showing 70% membrane permeabilization in S. aureus after 2-hour exposure at 2× MIC [1] .
In contrast, Gram-negative bacteria exhibit broad resistance (MIC > 64 µg/mL for Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae), likely due to impermeability of the outer membrane. Synergy studies reveal a 4-fold reduction in MIC against MRSA when combined with sub-inhibitory concentrations of vancomycin (2 µg/mL), suggesting potential for combination therapies .
Table 2: Antimicrobial Activity Spectrum
Pathogen | MIC (µg/mL) | Resistance Profile |
---|---|---|
Staphylococcus aureus | 8 | MSSA |
Staphylococcus aureus | 16 | MRSA |
Enterococcus faecalis | 32 | Vancomycin-sensitive |
Escherichia coli | >64 | Multi-drug resistant |
Pseudomonas aeruginosa | >64 | Carbapenem-resistant |
1-(1H-Indol-5-yl)-N,N-dimethylmethanamine acts as an allosteric enhancer of adiponectin receptor 1 (AdipoR1) signaling. At 10 µM, it amplifies adiponectin-induced AMP-activated protein kinase (AMPK) phosphorylation by 2.5-fold in C2C12 myotubes, as quantified via Western blotting. This occurs without direct binding to adiponectin, instead stabilizing the AdipoR1-APPL1 (Adaptor Protein Containing PH Domain, Leucine Zipper, and PDZ Domain 1) complex. Surface plasmon resonance confirms a binding affinity (KD) of 18.7 µM for AdipoR1’s extracellular domain [7] [9].
The indole nitrogen and tertiary amine moiety are essential for activity: methylation of the indole nitrogen ablates AMPK activation, while replacing dimethylamine with diethylamine reduces efficacy by 60%. Mechanistically, the compound augments glucose uptake in L6 myotubes by 40% under hyperglycemic conditions (25 mM glucose), an effect abolished by AdipoR1 siRNA knockdown. It does not influence AdipoR2-mediated PPARα activation, demonstrating receptor subtype specificity [9].
The compound exerts concentration-dependent anti-proliferative effects in solid tumor models, with IC₅₀ values of 27.3 µM in MCF-7 breast cancer and 11.9 µM in HCT-116 colorectal cancer cells after 48-hour exposure. Cell cycle analysis reveals S-phase arrest (45% cell accumulation vs. 25% in controls) and G2/M blockade (30% vs. 12%), linked to cyclin A2 and CDK2 downregulation [3] [6].
Molecular docking predicts strong binding to CDK4 (binding energy = −9.2 kcal/mol), involving hydrogen bonds with Val96 and hydrophobic interactions with Phe93. This correlates with reduced retinoblastoma protein (Rb) phosphorylation at Ser780. The compound also modulates oncogenic miRNAs: miR-25 expression decreases by 60%, while tumor-suppressive miR-30c and miR-107 increase 2.3-fold, confirmed via qPCR. These changes coincide with reduced IL-6 secretion (ELISA; 45% reduction) and c-Myc downregulation (Western blot; 70% decrease) [3] [6] [10].
Table 3: Anticancer Activity in Cell Lines
Cell Line | IC₅₀ (µM) | Cell Cycle Arrest | Key Molecular Changes |
---|---|---|---|
HCT-116 | 11.9 ± 0.05 | S/G2-M phase | ↓Cyclin A2, ↓p-Rb, ↓c-Myc |
MCF-7 | 27.3 ± 0.28 | G2-M phase | ↑Caspase-3, ↓CDK4 |
A549 | 42.6 ± 0.33 | S-phase | ↓miR-25, ↑miR-30c |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4